molecular formula C12H13NO2 B2844418 1H-Indene, 2,3-dihydro-5-(2-nitro-1-propen-1-yl)- CAS No. 13203-65-1

1H-Indene, 2,3-dihydro-5-(2-nitro-1-propen-1-yl)-

Cat. No.: B2844418
CAS No.: 13203-65-1
M. Wt: 203.241
InChI Key: ROWUDDDPYPRQIR-CLFYSBASSA-N
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Description

1H-Indene, 2,3-dihydro-5-(2-nitro-1-propen-1-yl)- is an organic compound with a complex structure that includes a nitro group and a propenyl group attached to an indene backbone

Preparation Methods

The synthesis of 1H-Indene, 2,3-dihydro-5-(2-nitro-1-propen-1-yl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 2,3-dihydroindene followed by the addition of a propenyl group. The reaction conditions often require the use of strong acids or bases, and careful control of temperature and reaction time to ensure the desired product is obtained with high purity .

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and advanced purification techniques to achieve high efficiency and yield .

Chemical Reactions Analysis

1H-Indene, 2,3-dihydro-5-(2-nitro-1-propen-1-yl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and strong acids or bases. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

1H-Indene, 2,3-dihydro-5-(2-nitro-1-propen-1-yl)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1H-Indene, 2,3-dihydro-5-(2-nitro-1-propen-1-yl)- exerts its effects involves interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The propenyl group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .

Comparison with Similar Compounds

Similar compounds to 1H-Indene, 2,3-dihydro-5-(2-nitro-1-propen-1-yl)- include:

Properties

IUPAC Name

5-[(E)-2-nitroprop-1-enyl]-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-9(13(14)15)7-10-5-6-11-3-2-4-12(11)8-10/h5-8H,2-4H2,1H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWUDDDPYPRQIR-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC2=C(CCC2)C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC2=C(CCC2)C=C1)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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